Regioisomeric Differentiation: 4-CF3 vs. 2-CF3 vs. 3-CF3 Phenethyl Bromides
The para-substituted 1-(2-bromoethyl)-4-(trifluoromethyl)benzene exhibits a higher predicted boiling point (218.0±35.0 °C at 760 mmHg) compared to its ortho-substituted isomer, 1-(2-bromoethyl)-2-(trifluoromethyl)benzene (CAS 94022-95-4), which has a predicted boiling point of 207.2±35.0 °C . Both compounds share the same molecular formula and density (1.5±0.1 g/cm³), but the difference in boiling point reflects altered intermolecular interactions due to the position of the electron-withdrawing trifluoromethyl group. The 1-bromoethyl branched isomer, 1-(1-bromoethyl)-4-(trifluoromethyl)benzene, has a predicted boiling point of 215.5±35.0 °C, intermediate between the 4-CF3 and 2-CF3 linear isomers, and a distinct vapor pressure of 0.2±0.4 mmHg at 25°C .
| Evidence Dimension | Predicted Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 218.0±35.0 °C |
| Comparator Or Baseline | 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene: 207.2±35.0 °C; 1-(1-Bromoethyl)-4-(trifluoromethyl)benzene: 215.5±35.0 °C |
| Quantified Difference | Δ = 10.8 °C (vs. 2-CF3); Δ = 2.5 °C (vs. branched isomer) |
| Conditions | Predicted data from ACD/Labs Percepta Platform, at 760 mmHg |
Why This Matters
Different boiling points affect purification strategy (distillation cut points) and may influence reaction kinetics and yields when used under identical thermal conditions.
